2,4,6-Tribromoanisole
Overview
Description
Identification and Responsibility of 2,4,6-Tribromoanisole in Musty, Corked Odors in Wine
2,4,6-Tribromoanisole (TBA) has been identified as a significant contributor to the "musty or corked" character in wines, which was previously attributed to chloroanisoles or chlorophenols. The study found that TBA can be detected by smell in wine at concentrations as low as 4 ng L^(-1) and by retro-olfaction at even lower concentrations. TBA is produced from 2,4,6-tribromophenol through O-methylation and often originates from winery environments, including treated wood or older structural elements. The study highlights the susceptibility of corks and other winery storage materials to TBA contamination, which can persist even after the initial source is removed .
Application of Fractional Factorial Experimental and Box-Behnken Designs for Optimization
A novel method for determining TBA in wine samples was developed using headspace single-drop microextraction (HS-SDME) and gas chromatography with electron-capture detection (GC-ECD). The study optimized the extraction efficiency through experimental designs and achieved excellent detection limits for TBA. This method demonstrated good precision and accuracy when applied to both red and white wine samples .
2,4,6-Tribromoanisole: A Potential Cause of Mustiness in Packaged Food
The study investigated the conversion of the fungicide 2,4,6-tribromophenol to TBA by the fungus Paecilomyces variotii. The sensory panel determined the odor threshold concentrations of TBA in water and sultanas. The research also showed that TBA could cause mustiness in sultanas packaged in polyethylene pouches within a week, indicating its high potential to cause off-odors in packaged foods. An analytical method using GC-MS was employed for the measurement of TBA in packaging materials and food .
Dissociative Electron Attachment to 2,4,6-Tribromoanisole Molecules
This study explored the dissociative electron attachment to TBA molecules using electron transmission spectroscopy and dissociative electron attachment spectrometers. The findings may be beneficial for the rapid detection of TBA in various industries, including wine and pharmaceuticals, by identifying the formation of Br- ions as a dominant decay channel .
Determination of 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography-Mass Spectrometry
The research developed a selective and fast method for quantifying TBA in wine using microextraction in packed syringe (MEPS) and gas chromatography-mass spectrometry (GC-MS). The method showed excellent sensitivity and reproducibility, with low limits of detection for TBA in both red and white wine samples. The study also utilized GC-HRMS to improve selectivity and sensitivity further .
Preparation and Application of 2,4,6-Tribromo-[13C6]-Anisole for the Quantitative Determination of 2,4,6-Tribromoanisole in Wine
An efficient preparation method for 2,4,6-tribromo-[13C6]-anisole (13C6-TBA) was described, which was then applied to the quantitative analysis of TBA in wine using solid-phase microextraction coupled with GC-MS. The study achieved a detection limit of 2 ng L^(-1) for TBA, demonstrating the utility of 13C6-TBA as an internal standard for accurate quantification .
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP)
The review summarized studies on 2,4,6-tribromophenol (TBP), a precursor and degradation product of TBA, from an environmental perspective. It covered concentrations in various environments, toxicokinetics, and toxicodynamics, highlighting the gaps in current knowledge about this substance. The review emphasized the relevance of TBP and its degradation products, including TBA, in the environment and potential human exposure routes .
Complexes of Pyrene with 2,4,6-Trinitroanisole
The study investigated the association of 2,4,6-trinitroanisole with pyrene in solution and determined the crystal structure of their 1:1 complex. The findings provided insights into the molecular interactions and structural arrangement of such complexes, which could be relevant for understanding the behavior of similar compounds in various environments .
Scientific Research Applications
Wine and Cork Taint Detection
- Application Summary : 2,4,6-Tribromoanisole (TBA) is known to be responsible for cork and wine taint . It imparts an unpleasant musty aroma to the wine, affecting its quality .
- Methods and Procedures : A sustainable method based on thermal desorption-gas chromatography–mass spectrometry (TD-GC/MS) has been developed and optimized . The combination of parameters that jointly maximized the compound detection was as follows: desorption temperature at 300 °C, desorption time at 30 min, cryo-temperature at 20 °C and trap high temperature at 305 °C .
- Results and Outcomes : The proposed methodology showed a good linearity (R ≤ 0.994) within the tested range (from 0.1 to 2 ng) for all target compounds . The precision expressed as repeatability and reproducibility was RSD < 10% in both . The limits of quantification ranged from 0.05 to 0.1 ng .
Water Treatment and Disinfection
- Application Summary : 2,4,6-Tribromoanisole can be produced during raw water disinfection processes at a surface water treatment plant .
- Methods and Procedures : The production of 2,4,6-Tribromoanisole was tracked to a raw water line using chlorine dioxide as a primary disinfectant . Jar tests were performed to confirm that the mode of production was excess free chlorine from the generation of chlorine dioxide in the presence of bromide in raw water .
- Results and Outcomes : The event was mitigated using powdered activated carbon in clarifiers to adsorb and settle out the compound, resulting in a non-detectable level (a TON of 1 and <5.00 ng/L for 2,4,6-TBA) .
Packaging Material and Food Analysis
- Application Summary : 2,4,6-Tribromoanisole is used for the determination of 2,4,6-tribromoanisole in packaging materials and food .
- Methods and Procedures : An analytical method based on multiple-ion detection GC-MS is used .
Fungicide Metabolite
- Application Summary : 2,4,6-Tribromoanisole is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol .
- Methods and Procedures : The production of 2,4,6-Tribromoanisole usually occurs when naturally occurring airborne fungi or bacteria are presented with brominated phenolic compounds, which they then convert into bromoanisole derivatives .
- Results and Outcomes : The presence of 2,4,6-Tribromoanisole can cause an unpleasant mustiness in packaged foods .
Flame Retardant Intermediate
- Application Summary : 2,4,6-Tribromoanisole is an intermediate in the formulation of flame retardants incorporated into plastic materials .
Consumer Product Recalls
- Application Summary : There have been several events in which consumer products were recalled due to odors caused by 2,4,6-Tribromoanisole on product packaging .
- Methods and Procedures : In these cases, a supplier had used 2,4,6-tribromophenol to treat wooden pallets on which product packaging materials were transported and stored .
- Results and Outcomes : The presence of 2,4,6-Tribromoanisole led to the recall of some over-the-counter products, including Tylenol .
Organic Building Blocks
- Application Summary : 2,4,6-Tribromoanisole is used as an organic building block in various chemical reactions .
Determination in Packaging Materials and Food
- Application Summary : 2,4,6-Tribromoanisole is used for the determination of 2,4,6-tribromoanisole in packaging materials and food by an analytical method based on multiple-ion detection GC-MS .
- Methods and Procedures : An analytical method based on multiple-ion detection GC-MS is used .
Intermediate in Flame Retardants
Safety And Hazards
Future Directions
There have been several events in which consumer products were recalled due to odors caused by TBA on product packaging . In the future, more effective methods for detecting and mitigating TBA in various environments may be developed . For example, powdered activated carbon in clarifiers has been used to adsorb and settle out the compound, resulting in a non-detectable level .
properties
IUPAC Name |
1,3,5-tribromo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRCOAFNXQTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060558 | |
Record name | 2,4,6-Tribromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
298 °C | |
Record name | 2,4,6-Tribromoanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride | |
Record name | 2,4,6-Tribromoanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.491 g/cu cm at 25 °C | |
Record name | 2,4,6-Tribromoanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4,6-Tribromoanisole | |
Color/Form |
Needles from ethanol | |
CAS RN |
607-99-8 | |
Record name | 2,4,6-Tribromoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Tribromoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIBROMOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7M3M4LX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,6-Tribromoanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
Record name | 2,4,6-Tribromoanisole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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